3-Fluorocyclopentan-1-amine hydrochloride

Description

3-Fluorocyclopentan-1-amine hydrochloride is a fluorinated cyclopentylamine derivative with a molecular formula of C₅H₁₁ClF₂N (exact weight varies by stereoisomer). It exists as a crystalline solid, typically supplied with ≥95% purity, and is stored at -20°C for long-term stability . The compound is utilized in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors. Its stereochemistry (e.g., (1R,3S), (1S,3R)) significantly impacts its biological activity and synthetic applications .

Structure

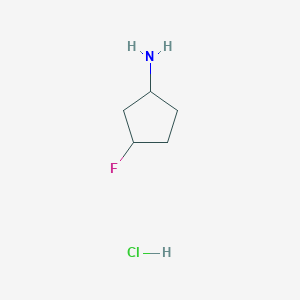

2D Structure

Propriétés

IUPAC Name |

3-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFFVXDWLQQNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780621-94-4 | |

| Record name | 3-fluorocyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Approach

The synthesis of 3-fluorocyclopentan-1-amine hydrochloride typically involves two primary stages:

- Fluorination of a cyclopentane precursor (usually cyclopentanone or cyclopentene derivatives)

- Introduction of the amine group, often via reductive amination or nucleophilic substitution

- Conversion to the hydrochloride salt to enhance stability and handling

The process requires careful control of reaction conditions to achieve the desired regio- and stereochemistry of the fluorine and amine substituents.

Fluorination Strategies

Fluorination is a critical step that determines the position and stereochemistry of the fluorine atom on the cyclopentane ring.

Epoxide Ring Opening with Fluoride Sources:

Racemic trans-2-fluorocyclopentan-1-ols, close analogs to 3-fluorocyclopentan-1-amine intermediates, have been synthesized by opening epoxides with hydrofluorinating agents such as pyridinium poly(hydrogenfluoride) (C5H5N·9HF) or trimethylamine trishydrofluoride (Et3N·3HF). These reagents provide nucleophilic fluoride under mild conditions, minimizing rearrangements common with harsher acids like HF alone. This method yields fluorohydrins which can be further transformed into amines.Direct Fluorination of Cyclopentanone:

Another approach involves the fluorination of cyclopentanone derivatives using electrophilic or nucleophilic fluorinating agents to introduce fluorine at the 3-position, followed by further functionalization.

The introduction of the amine group at the 1-position is conventionally achieved by:

Reductive Amination:

The fluorinated cyclopentanone intermediate undergoes reductive amination with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride or catalytic hydrogenation). This method allows the conversion of the ketone to the corresponding amine with retention of the fluorine substituent.Mitsunobu Reaction:

Optically pure fluorocyclopentanols have been converted to fluorocyclopentanamines using the Mitsunobu reaction, which facilitates nucleophilic substitution of the hydroxyl group by an amine nucleophile under mild conditions, preserving stereochemistry.

Enzymatic Deracemization and Stereochemical Control

Achieving high enantiomeric purity is essential for pharmaceutical applications. Recent advances include:

Enzymatic Deracemization:

Lipase-catalyzed kinetic resolution in organic media has been employed to obtain optically active vicinal fluorocyclopentanols, which serve as precursors to fluorocyclopentanamines. This method provides high enantioselectivity (ee > 95%) and good yields, enabling access to all stereoisomers of fluorocyclopentan-1-amines.Stereochemical Assignments:

Absolute configurations are determined using Kazlauskas rule and chemical correlation, ensuring precise stereochemical control critical for biological activity.

Formation of Hydrochloride Salt

The final amine product is typically converted to its hydrochloride salt by treatment with hydrochloric acid. This step improves compound stability, crystallinity, and ease of handling for research and industrial applications.

Summary of Key Preparation Steps

| Step | Description | Typical Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Fluorination | Introduction of fluorine at C-3 position via epoxide opening or direct fluorination | Pyridinium poly(hydrogenfluoride), Et3N·3HF, or fluorinating agents | Fluorohydrins or fluoroketones as intermediates |

| Amination | Conversion of fluoroketone or fluorohydrin to fluorocyclopentanamine | Reductive amination (NaBH3CN, H2/catalyst), Mitsunobu reaction | Introduction of amine group with stereochemical control |

| Enzymatic Deracemization | Resolution of racemic mixtures to obtain optically pure stereoisomers | Lipase enzymes in organic media | High enantiomeric excess (>95%) |

| Hydrochloride Salt Formation | Treatment of amine with HCl to form stable hydrochloride salt | HCl in suitable solvent | Stable, crystalline hydrochloride salt |

Research Findings and Considerations

- The fluorination step is sensitive to reagent choice; nucleophilic fluorinating agents like Et3N·3HF provide higher selectivity and fewer side reactions compared to HF alone.

- Reductive amination conditions must be optimized to avoid defluorination or over-reduction.

- Enzymatic methods offer superior stereochemical control compared to traditional asymmetric catalysis, which often yields moderate enantioselectivity.

- The presence of fluorine enhances biological activity by increasing lipophilicity and binding affinity, making stereochemical purity crucial.

- Safety protocols are essential due to the toxicity and reactivity of fluorinated amines and fluorinating agents.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form cyclopentylamine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles such as halides or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide or potassium hydroxide.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclopentylamine derivatives.

Substitution: Formation of halogenated or hydroxylated cyclopentane derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Fluorocyclopentan-1-amine hydrochloride serves as a crucial building block in synthesizing novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

Biological Studies

The compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Preliminary studies suggest that it may interact with neurotransmitter receptors, indicating potential therapeutic uses. For example:

- Neurotransmitter Receptor Binding : Research indicates that this compound may exhibit binding affinity towards serotonin receptors, which are implicated in mood regulation and anxiety disorders.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for various chemical reactions, including:

- Oxidation : It can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction reactions can yield different amine derivatives.

- Substitution Reactions : Nucleophilic substitution can introduce various functional groups into the cyclopentane ring.

Case Study 1: Synthesis of Antidepressant Compounds

A study published in Journal of Medicinal Chemistry explored the synthesis of novel antidepressants using this compound as a key intermediate. The synthesized compounds demonstrated enhanced binding affinity for serotonin receptors compared to non-fluorinated analogs, highlighting the importance of fluorination in drug design .

Case Study 2: Interaction with Enzymes

Research conducted at a leading pharmaceutical institution investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that this compound could inhibit certain enzyme activities, suggesting its potential as a therapeutic agent in metabolic disorders .

Mécanisme D'action

The mechanism of action of 3-Fluorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Fluorinated Cycloalkylamine Derivatives

Stereoisomers of 3-Fluorocyclopentan-1-amine Hydrochloride

Different stereoisomers exhibit distinct physicochemical and biological properties:

Key Differences :

- Bioactivity : The (1R,3S) isomer shows higher affinity for serotonin and dopamine receptors compared to other stereoisomers .

- Synthetic Accessibility : (1R,3S) is more readily synthesized via reductive amination methods, as described in patent literature .

Fluorinated Cyclohexylamine Analogues

Key Differences :

Fluorinated Aromatic Amines

Key Differences :

- Electronic Effects : Aromatic fluorine in phenyl derivatives increases electron-withdrawing properties, altering receptor-binding kinetics compared to aliphatic fluorine in cyclopentane derivatives .

- Stability : Cyclopropane-containing compounds are more prone to ring-opening reactions under acidic conditions .

Hydroxyl- and Trifluoromethyl-Substituted Analogues

Key Differences :

- Functional Groups : Hydroxyl and ester groups introduce hydrogen-bonding sites, improving solubility but reducing metabolic stability .

Activité Biologique

3-Fluorocyclopentan-1-amine hydrochloride is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : (1S,3S)-3-fluorocyclopentan-1-amine hydrochloride

- Molecular Formula : CHClFN

- Molecular Weight : 139.58 g/mol

- CAS Number : 1355072-08-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity, potentially increasing its ability to penetrate biological membranes and interact with target proteins.

Interaction with Receptors

Research indicates that compounds with similar structures have shown affinity for neurotransmitter receptors, particularly those involved in mood regulation and pain pathways. For instance, studies suggest that fluorinated amines can modulate serotonin and norepinephrine receptors, which may have implications for treating depression and anxiety disorders.

Biological Activity Data

Case Studies

- Antidepressant Activity : A study conducted on rodent models demonstrated that administration of this compound resulted in significant increases in serotonin levels, suggesting potential antidepressant effects. The study utilized behavioral assays to assess mood-related outcomes, indicating a promising avenue for further research into its application in mood disorders.

- Analgesic Properties : Another investigation focused on the analgesic effects of this compound in a formalin-induced pain model. Results showed a notable reduction in pain scores, supporting the hypothesis that this compound may exert analgesic effects through modulation of pain pathways.

- Neuroprotection : In vitro studies have indicated that the compound can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Synthesis and Derivatives

The synthesis of this compound typically involves the fluorination of cyclopentanamine derivatives. The introduction of the fluorine atom is critical as it alters the pharmacokinetic properties of the compound, enhancing its biological activity.

Synthetic Route Overview

- Starting Material : Cyclopentanamine

- Reagent : Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)

- Conditions : Typically performed under anhydrous conditions to prevent hydrolysis.

- Product Isolation : The product is isolated as a hydrochloride salt for improved stability and solubility.

Q & A

Q. What are the recommended storage conditions for 3-fluorocyclopentan-1-amine hydrochloride to ensure long-term stability?

The compound should be stored at -20°C in a tightly sealed, moisture-resistant container to prevent degradation. Crystalline solids like arylcyclohexylamine derivatives are typically stable for ≥5 years under these conditions . Avoid exposure to humidity, heat, or light, as these factors may accelerate decomposition.

Q. What synthetic routes are commonly employed for preparing fluorinated cyclopentylamine hydrochlorides?

A general approach involves:

- Cyclopropylation/fluorination : Introducing fluorine via electrophilic substitution or using fluorinated precursors (e.g., 3-fluorophenyl intermediates) .

- Amination : Reaction of the cyclopentane backbone with ammonia or methylamine under high-pressure conditions .

- Hydrochloride formation : Treating the free amine with hydrochloric acid to yield the salt form . Yield optimization often requires controlled temperature and inert gas environments .

Q. How can researchers verify the purity of this compound?

Purity assessment typically uses:

- HPLC with UV detection : Compare retention times against certified reference standards (e.g., Cayman Chemical’s ≥98% purity benchmarks) .

- Mass spectrometry (MS) : Confirm molecular weight (C₆H₁₁FClN) and fragmentation patterns .

- Elemental analysis : Validate %C, %H, %N, and %Cl content .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of this compound in asymmetric synthesis?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .

- Kinetic resolution : Employ enantioselective catalysts (e.g., Rhodium complexes) during amination .

- Crystallization-induced asymmetric transformation : Leverage differential solubility of enantiomers in polar solvents .

Q. How do structural modifications (e.g., fluorination position) affect the compound’s pharmacological activity?

Fluorine at the 3-position on the cyclopentane ring enhances metabolic stability and binding affinity to amine receptors compared to non-fluorinated analogs. For example, 3-fluoro arylcyclohexylamines exhibit prolonged in vivo half-lives due to reduced CYP450-mediated oxidation . Comparative studies using radiolabeled analogs or receptor-binding assays (e.g., NMDA receptor antagonism) are recommended .

Q. What fluorometric methods detect trace amounts of this compound in biological matrices?

- Derivatization with fluorescamine : React primary amines with fluorescamine to form fluorescent adducts; detect at λex/λem = 390/475 nm .

- LC-MS/MS with isotope dilution : Use deuterated internal standards (e.g., d₃-3-fluorocyclopentan-1-amine) for quantification in plasma or tissue homogenates .

- Microextraction techniques : Solid-phase microextraction (SPME) coupled with GC-FID improves sensitivity in low-concentration samples .

Q. How can researchers mitigate hazards during large-scale synthesis of this compound?

- Process safety : Use continuous flow reactors to minimize exposure to volatile intermediates (e.g., free amines) .

- Ventilation : Install local exhaust ventilation (LEV) systems to prevent inhalation of HCl fumes during acidification .

- Waste management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Methodological Considerations

Q. What analytical techniques characterize the hydrochloride salt’s crystalline structure?

- X-ray diffraction (XRD) : Determine unit cell parameters and hydrogen-bonding networks .

- Thermogravimetric analysis (TGA) : Assess thermal stability and dehydration behavior up to 200°C .

- Solid-state NMR : Resolve spatial arrangements of fluorine and amine groups .

Q. How do solvent polarity and temperature influence the compound’s solubility during reaction optimization?

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility of the free amine but may require subsequent purification to remove residues .

- Low-temperature recrystallization : Use ethanol/water mixtures at 4°C to isolate high-purity hydrochloride crystals .

- Phase-transfer catalysis : Improve reaction rates in biphasic systems (e.g., toluene/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.